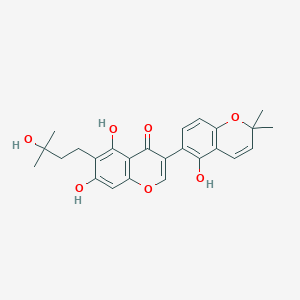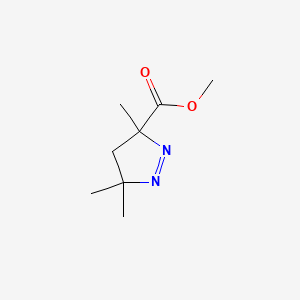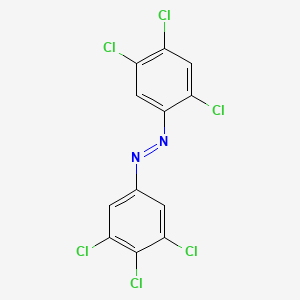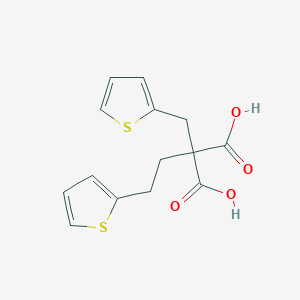![molecular formula C9H14ClI2NO B14178866 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 918522-66-4](/img/structure/B14178866.png)
2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound featuring a unique combination of halogen atoms and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common approach includes the halogenation of a suitable precursor, followed by cyclization to form the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and oxazole ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-thiazole
- 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-imidazole
Uniqueness
The presence of both chlorine and iodine atoms, along with the oxazole ring, distinguishes 2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole from similar compounds. This unique combination of elements and structure imparts specific chemical and biological properties that are valuable for various applications.
Eigenschaften
CAS-Nummer |
918522-66-4 |
|---|---|
Molekularformel |
C9H14ClI2NO |
Molekulargewicht |
441.47 g/mol |
IUPAC-Name |
2-[1-chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H14ClI2NO/c1-8(2)6-14-7(13-8)9(3-10,4-11)5-12/h3-6H2,1-2H3 |
InChI-Schlüssel |
UEYIRCTWZVUQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C(CCl)(CI)CI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)

![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
![2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide](/img/structure/B14178809.png)
![1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine](/img/structure/B14178812.png)
![6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime (9CI)](/img/structure/B14178820.png)

![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
